4-(9H-beta-Carbolin-1-yl)aniline 4-(9H-beta-Carbolin-1-yl)aniline
Brand Name: Vulcanchem
CAS No.: 771533-61-0
VCID: VC0185008
InChI: InChI=1S/C17H13N3/c18-12-7-5-11(6-8-12)16-17-14(9-10-19-16)13-3-1-2-4-15(13)20-17/h1-10,20H,18H2
SMILES: C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=C(C=C4)N
Molecular Formula: C17H13N3
Molecular Weight: 259.312

4-(9H-beta-Carbolin-1-yl)aniline

CAS No.: 771533-61-0

Cat. No.: VC0185008

Molecular Formula: C17H13N3

Molecular Weight: 259.312

* For research use only. Not for human or veterinary use.

4-(9H-beta-Carbolin-1-yl)aniline - 771533-61-0

Specification

CAS No. 771533-61-0
Molecular Formula C17H13N3
Molecular Weight 259.312
IUPAC Name 4-(9H-pyrido[3,4-b]indol-1-yl)aniline
Standard InChI InChI=1S/C17H13N3/c18-12-7-5-11(6-8-12)16-17-14(9-10-19-16)13-3-1-2-4-15(13)20-17/h1-10,20H,18H2
Standard InChI Key HBOGPLJZSXJAJR-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=C(C=C4)N

Introduction

Chemical Structure and Properties

4-(9H-beta-Carbolin-1-yl)aniline consists of a beta-carboline core with an aniline group attached at the 1-position. The fundamental structure includes a bicyclic beta-carboline system containing a pyridine-like nitrogen atom, with the aniline component contributing an amino group attached to a phenyl ring. Also known as 4-(9H-pyrido[3,4-b]indol-1-yl)aniline, this compound is classified as an indole alkaloid due to its structural characteristics . It falls into the category of aromatic amines because of the aniline group's presence.

The molecular structure represents a significant combination of pharmacologically relevant moieties, with the beta-carboline portion providing potential neuroactive properties and the aniline group offering versatile reactivity for further functionalization.

Table 1: Physical and Chemical Properties of 4-(9H-beta-Carbolin-1-yl)aniline

PropertyValue
Chemical FormulaC17H13N3
Molecular Weight259.31 g/mol
Alternative Name4-(9H-pyrido[3,4-b]indol-1-yl)aniline
ClassificationIndole alkaloid, Aromatic amine
SolubilitySoluble in organic solvents (DMF, chloroform, DMSO)
Functional GroupsAromatic rings, Secondary amine (indole NH), Primary amine
Chemical FamilyBeta-carboline derivatives

Synthesis Methods

Traditional Synthesis Approaches

The synthesis of 4-(9H-beta-Carbolin-1-yl)aniline can be accomplished through several established methods. According to research documentation, one prominent approach involves first synthesizing 1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole followed by reduction to the corresponding amine . This reduction process typically utilizes palladium on charcoal as a catalyst under hydrogen atmosphere.

A detailed procedure for the synthesis of 4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)aniline involves the conversion of 1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole to the corresponding amine using palladium in charcoal (0.1 mmol) under hydrogen atmosphere . The product is then purified through column chromatography using a gradient eluent of EtOAc-hexane (40%), yielding the pure product with approximately 55% yield .

Advanced Synthesis Methods

For the fully aromatic version (4-(9H-pyrido[3,4-b]indol-1-yl)aniline), the synthesis approach involves hydrogenating 1-(4-nitrophenyl)-9H-pyrido[3,4-b]indole using 10% Pd/C and acetic acid in a high-pressure reactor at 10 bar pressure for 8 hours . After reaction completion, the mixture is neutralized with saturated Na2CO3 solution, extracted with ethyl acetate, filtered through celite, and the organic layer is dried over sodium sulfate and evaporated to yield the pure amine with approximately 75% yield .

Another significant synthetic pathway involves the aromatization of tetrahydro-beta-carbolines to fully aromatic beta-carbolines using FeCl3 as a catalyst. This process typically involves adding FeCl3 (10 mol%, 16.2 mg) to a mixture of tetrahydro-β-carboline (1 mmol) in DMF (5 mL) and stirring at 110°C until reaction completion .

Table 2: Comparison of Synthesis Methods for 4-(9H-beta-Carbolin-1-yl)aniline

MethodStarting MaterialsReaction ConditionsCatalystYieldReference
Nitro Reduction (Tetrahydro)1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indoleH2, ambient temperaturePd/C55%
Nitro Reduction (Aromatic)1-(4-nitrophenyl)-9H-pyrido[3,4-b]indoleH2, 10 bar, 8h10% Pd/C, acetic acid75%
AromatizationTetrahydro-β-carboline derivativesDMF, 110°CFeCl3 (10 mol%)Varies
Pictet-SpenglerTryptamine and appropriate aldehydesAcidic conditionsAcid catalystsNot specified

Spectroscopic Characterization

Nuclear Magnetic Resonance Data

Detailed spectroscopic data provides essential information for confirming the structure and purity of 4-(9H-beta-Carbolin-1-yl)aniline. Nuclear Magnetic Resonance (NMR) spectroscopy represents a crucial analytical technique for structure elucidation.

For the tetrahydro derivative, 4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)aniline, the following 1H NMR data has been reported:

1H NMR (600 MHz, Chloroform-d) δ 7.68 (s, 1H), 7.57 – 7.53 (m, 1H), 7.24 – 7.21 (m, 1H), 7.15 (d, J = 1.5 Hz, 1H), 7.14 – 7.12 (m, 1H), 7.10 (d, J = 8.3 Hz, 2H), 6.66 (d, J = 8.3 Hz, 2H), 3.42 – 3.36 (m, 1H), 3.14 (dd, J = 6.5, 2.9 Hz, 1H), 2.95 – 2.90 (m, 1H), 2.85 – 2.80 (m, 1H) .

The NMR spectrum clearly demonstrates the characteristic signals of both the tetrahydro-beta-carboline core and the aniline moiety. The aromatic protons of the aniline component show typical para-substitution pattern with doublets at 7.10 and 6.66 ppm, while the aliphatic region shows signals corresponding to the tetrahydropyridine ring of the beta-carboline structure.

Mass Spectrometry and Other Spectroscopic Data

Mass spectrometry provides confirmatory information about the molecular weight and formula of the compound. For 4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)aniline, high-resolution mass spectrometry (HRMS) data has been reported as follows:

HRMS (ESI) calculated for C17H17N3 [M+H]+: 264.1495, found 260.1498 .

Table 3: Comprehensive Spectroscopic Data for 4-(9H-beta-Carbolin-1-yl)aniline and Related Derivatives

Compound1H NMR Key SignalsMass SpectrometryOther DataReference
4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)aniline7.68 (s, 1H), 7.10 (d, J = 8.3 Hz, 2H), 6.66 (d, J = 8.3 Hz, 2H)HRMS (ESI) [M+H]+: calc. 264.1495, found 260.1498-
4-(9H-pyrido[3,4-b]indol-1-yl)anilineNot fully detailed in available literatureNot detailed in available literature-
3-(9H-pyrido[3,4-b]indol-1-yl)aniline (structural isomer)8.61 (s, 1H), 8.57 (d, J = 5.2 Hz, 1H), 8.18 (d, J = 7.9 Hz, 1H), 7.95 (d, J = 5.2 Hz, 1H)Not detailed in available literature-

Chemical Reactivity and Derivatives

Reactivity Profile

The reactivity of 4-(9H-beta-Carbolin-1-yl)aniline is governed by the dual functionality of its structure, combining the reactivity patterns of both beta-carboline and aniline moieties. The primary amine group of the aniline portion demonstrates nucleophilic character, allowing for various transformations including acylation, alkylation, and formation of imines, amides, and ureas/thioureas .

The beta-carboline core, with its indole-like nitrogen, can participate in various reactions typical of indole chemistry, including electrophilic aromatic substitution reactions. Additionally, the pyridine-like nitrogen in the beta-carboline structure may participate in coordination chemistry with metals or act as a hydrogen bond acceptor in supramolecular assemblies.

Synthesis of Derivatives

The most documented derivatives of 4-(9H-beta-Carbolin-1-yl)aniline are thiourea compounds, which are synthesized by reacting the amine functionality with various isothiocyanates . A representative example is the synthesis of 1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)thiourea (1c), which proceeds as follows:

  • Addition of 1-isothiocyanato-3,5-bis(trifluoromethyl)benzene to a stirring solution of 4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)aniline

  • Stirring at room temperature and monitoring by TLC (50% EtOAc-hexane)

  • Solvent evaporation followed by purification through column chromatography using 40% EtOAc-hexane as eluent

  • The reaction yields the pure product with approximately 70% yield

Table 4: Derivatives of 4-(9H-beta-Carbolin-1-yl)aniline

DerivativeSynthetic MethodReaction ConditionsYieldCharacterizationReference
1-(3,5-bis(trifluoromethyl)phenyl)-3-(4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)thioureaReaction with 1-isothiocyanato-3,5-bis(trifluoromethyl)benzeneRoom temperature, monitored by TLC (50% EtOAc-hexane)70%1H NMR (600 MHz, DMSO-d6) δ 11.07 (s, 1H), 10.97 (s, 1H), 10.85 (s, 0H), 8.36 (s, 2H), 7.83 (s, 1H), 7.70 (d, J = 8.1 Hz, 2H), 7.55 (d, J = 7.9 Hz, 1H), 7.39 (d, J = 8.1 Hz, 2H)
Other thiourea derivativesReaction with various isothiocyanatesRoom temperatureVariesNot fully detailed in available literature

Biological Activities and Applications

Application DomainPotential ActivityRelated Compounds with Demonstrated ActivityBiological TargetsReference
Neurological ResearchNeuroactive propertiesBeta-carbolines in generalMonoamine oxidases, Benzodiazepine receptors
Anticancer ResearchPotential cytotoxicityBeta-carbolines, γ-carbolinesDNA, Topoisomerases
Antimicrobial ResearchAnti-MRSA activityQuaternized fused β-carbolinesBacterial cell components
Medicinal ChemistryBuilding blocks for drug developmentThiourea derivativesVarious
Chemical BiologyFluorescent probesCarboline-based compoundsCellular structures

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